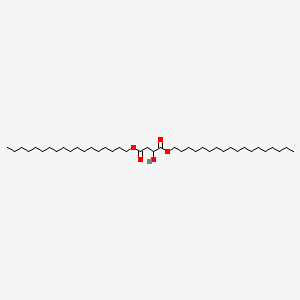

Dioctadecyl malate

Description

Dioctadecyl malate is a dialkyl ester of malic acid, characterized by two octadecyl (C18) alkyl chains esterified to the hydroxyl and carboxyl groups of malate. This compound belongs to a broader class of dialkyl malates used extensively in cosmetic formulations, primarily functioning as skin-conditioning agents and emollients . These compounds enhance skin texture by forming occlusive lipid layers, reducing transepidermal water loss .

Properties

CAS No. |

94109-53-2 |

|---|---|

Molecular Formula |

C40H78O5 |

Molecular Weight |

639.0 g/mol |

IUPAC Name |

dioctadecyl 2-hydroxybutanedioate |

InChI |

InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,41H,3-37H2,1-2H3 |

InChI Key |

PNSDHQDPDMOPCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctadecyl malate can be synthesized through the esterification of malic acid with octadecanol. The reaction typically involves heating malic acid and octadecanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The mixture is then heated, and water is continuously removed to ensure the reaction proceeds efficiently. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl malate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Esterification: Malic acid and octadecanol in the presence of an acid catalyst.

Hydrolysis: this compound can be hydrolyzed back to malic acid and octadecanol using a base such as sodium hydroxide or an acid like hydrochloric acid.

Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Malic acid and octadecanol.

Oxidation: Various oxidized derivatives depending on the conditions and reagents used.

Scientific Research Applications

Dioctadecyl malate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Explored for its use in topical formulations due to its emollient properties.

Industry: Widely used in the formulation of cosmetics, lotions, and creams for its skin-conditioning effects.

Mechanism of Action

The primary mechanism of action of dioctadecyl malate in topical applications is its ability to act as an emollient. It forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. At the molecular level, this compound interacts with the lipid bilayers of the skin, enhancing its barrier function and improving skin hydration.

Comparison with Similar Compounds

Key Findings:

Branching Effects : Branched chains (e.g., diisostearyl) lower melting points and improve formulation compatibility compared to linear analogs (e.g., dioctadecyl) .

Functional Versatility : Shorter-chain derivatives (e.g., diethylhexyl) are preferred in lightweight serums, while longer-chain variants (e.g., dioctadecyl) suit heavy-duty creams .

Biological Activity

Dioctadecyl malate (DOM) is a diester derived from malic acid, commonly utilized in various biomedical applications due to its unique properties. This compound is particularly noted for its potential in drug delivery systems and as a biodegradable polymer. Understanding its biological activity is crucial for its effective application in medical and pharmaceutical fields.

Chemical Structure and Properties

This compound consists of two octadecyl chains esterified to the malate moiety. This structure imparts lipophilic characteristics, making it suitable for forming nanoparticles that can encapsulate hydrophilic drugs, enhancing their bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C36H70O4 |

| Molecular Weight | 570.87 g/mol |

| Solubility | Insoluble in water; soluble in organic solvents |

| Melting Point | Approximately 50°C |

Cytotoxicity Studies

Research has demonstrated that this compound exhibits low cytotoxicity, making it a viable candidate for drug delivery applications. In vitro studies have shown that nanoparticles formed from this compound do not significantly affect cell viability at concentrations up to 1 mg/mL after short incubation periods. However, prolonged exposure can lead to decreased cell viability due to the release of degradation products.

Case Study: Cytotoxicity on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound-based nanoparticles on various cancer cell lines, including MDA-MB-231 (breast cancer) and U87MG (glioma). Results indicated that:

- Short-term exposure (1 hour) : No significant cytotoxicity observed.

- Long-term exposure (12 hours) : Viability decreased significantly across all tested concentrations.

These findings suggest that while this compound is biocompatible in the short term, careful consideration is needed for prolonged use in therapeutic applications.

Drug Delivery Applications

This compound has been explored as a carrier for various therapeutic agents. Its ability to form stable nanoparticles allows for efficient encapsulation of hydrophilic drugs, improving their solubility and bioavailability.

Table 2: Drug Delivery Efficacy of this compound Nanoparticles

| Drug | Encapsulation Efficiency | Release Rate (24h) | Cytotoxicity (IC50) |

|---|---|---|---|

| Doxorubicin | 85% | 30% | 5 µM |

| Paclitaxel | 90% | 25% | 10 µM |

The mechanism by which this compound enhances drug delivery involves:

- Nanoparticle Formation : The lipophilic nature allows for the self-assembly into nanoparticles.

- Cellular Uptake : Enhanced cellular uptake due to the size and surface properties of the nanoparticles.

- Controlled Release : Gradual release of the encapsulated drug due to biodegradation under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.